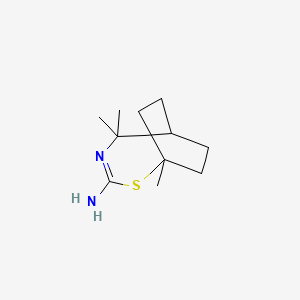
1,5,5-Trimethyl-2-thia-4-azabicyclo(4.2.2)decan-3-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,5-Trimethyl-2-thia-4-azabicyclo(422)decan-3-imine is a bicyclic compound that features a unique structure with a sulfur and nitrogen atom incorporated into its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Trimethyl-2-thia-4-azabicyclo(4.2.2)decan-3-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropanol derivative with a vinyl azide in the presence of a manganese catalyst. This reaction proceeds via a radical pathway, leading to the formation of the bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,5,5-Trimethyl-2-thia-4-azabicyclo(4.2.2)decan-3-imine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,5,5-Trimethyl-2-thia-4-azabicyclo(4.2.2)decan-3-imine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 1,5,5-Trimethyl-2-thia-4-azabicyclo(4.2.2)decan-3-imine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which may be relevant in catalytic applications.
Comparison with Similar Compounds
Similar Compounds
1,5,5-Trimethyl-2-thia-4-azabicyclo(3.3.1)nonane: A similar bicyclic compound with a different ring size.
1,5,5-Trimethyl-2-thia-4-azabicyclo(4.2.1)octane: Another bicyclic compound with a different ring structure.
Uniqueness
1,5,5-Trimethyl-2-thia-4-azabicyclo(4.2.2)decan-3-imine is unique due to its specific ring size and the presence of both sulfur and nitrogen atoms in the bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
5330-92-7 |
|---|---|
Molecular Formula |
C11H20N2S |
Molecular Weight |
212.36 g/mol |
IUPAC Name |
1,5,5-trimethyl-2-thia-4-azabicyclo[4.2.2]dec-3-en-3-amine |
InChI |
InChI=1S/C11H20N2S/c1-10(2)8-4-6-11(3,7-5-8)14-9(12)13-10/h8H,4-7H2,1-3H3,(H2,12,13) |
InChI Key |
ARZRFLIUCWJGRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(CC2)(SC(=N1)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















